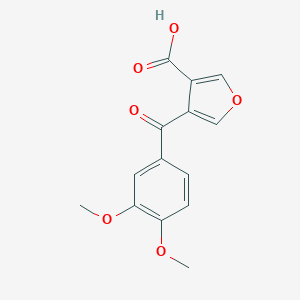

4-(3,4-Dimethoxybenzoyl)-3-furoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O6 |

|---|---|

Molecular Weight |

276.24 g/mol |

IUPAC Name |

4-(3,4-dimethoxybenzoyl)furan-3-carboxylic acid |

InChI |

InChI=1S/C14H12O6/c1-18-11-4-3-8(5-12(11)19-2)13(15)9-6-20-7-10(9)14(16)17/h3-7H,1-2H3,(H,16,17) |

InChI Key |

DZFTYZDYCLRQLQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)C2=COC=C2C(=O)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=COC=C2C(=O)O)OC |

Origin of Product |

United States |

Strategic Chemical Synthesis of 4 3,4 Dimethoxybenzoyl 3 Furoic Acid

Convergent and Linear Synthesis Pathways

The synthesis of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid can be approached through two primary strategies: linear and convergent synthesis.

Construction of the Furan (B31954) Core with Precisely Positioned Functionalization

A critical challenge in the synthesis is the creation of the furan ring with the necessary functional groups at the C-3 and C-4 positions. This requires methods that are both efficient in ring formation and precise in directing substituents.

The synthesis of the initial 3-furoic acid scaffold can be achieved through various ring-forming reactions. One notable method is the Diels-Alder reaction between an oxazole (B20620) and an acetylenic dienophile. For example, the reaction of 4-phenyloxazole (B1581195) with propiolic acid has been shown to produce 3-furoic acid. rsc.org Other classical methods for furan synthesis could also be adapted.

Table 1: Selected Ring-Forming Reactions for Furan Scaffolds

| Reaction Name | Reactants | Description |

|---|---|---|

| Feist-Benary Furan Synthesis | α-halo ketones and β-dicarbonyl compounds | A base-catalyzed condensation reaction to form substituted furans. |

| Paal-Knorr Furan Synthesis | 1,4-dicarbonyl compounds | Acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl to yield a furan. |

| Diels-Alder Reaction | Oxazoles and alkynes | A [4+2] cycloaddition followed by a retro-Diels-Alder reaction to extrude a nitrile, yielding the furan ring. rsc.org |

These methods provide access to the basic furan structure, which must then be functionalized with the required substituents in a regiocontrolled manner.

With the 3-furoic acid core in hand, the next step is the introduction of a functional group at the C-4 position, which will ultimately become the point of attachment for the benzoyl moiety. The directing effect of the carboxyl group at C-3 is crucial. Direct electrophilic substitution on the 3-furoic acid ring is often difficult to control.

A more precise strategy involves directed ortho-metalation. It has been demonstrated that 3-furoic acid can be treated with a strong base like lithium diisopropylamide (LDA) to achieve regiosepecific lithiation at the C-2 position. scholaris.ca While this activates the C-2 position, similar strategies can be envisioned for the C-4 position by first protecting the carboxylic acid and then using a directing metalating group or by exploiting the electronic properties of other substituents.

Recent advances in catalysis have also provided powerful tools for the regioselective synthesis of polysubstituted furans. For instance, cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls can produce highly functionalized furans with complete regioselectivity under mild conditions. nih.gov Such methods could potentially be adapted to construct a furan ring with the desired C-3 and C-4 substitution pattern from acyclic precursors.

Introduction of the 3,4-Dimethoxybenzoyl Moiety

The final key transformation is the attachment of the 3,4-dimethoxybenzoyl group to the C-4 position of the furan ring. This can be accomplished through classical acylation reactions or more modern metal-catalyzed cross-coupling methods.

The most direct method for introducing the benzoyl group is the Friedel-Crafts acylation. This would involve reacting a suitable 4-substituted furan precursor with a 3,4-dimethoxybenzoic acid derivative, such as 3,4-dimethoxybenzoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or ZnCl₂).

However, furan rings are sensitive to strong acids, and Friedel-Crafts reactions can sometimes lead to polymerization or other side reactions. The choice of Lewis acid and reaction conditions must be carefully optimized to favor the desired acylation. The synthesis of 3-acylbenzofurans, a related class of compounds, often faces challenges with regioselectivity in Friedel-Crafts reactions. nih.gov

Modern synthetic chemistry offers powerful alternatives to classical acylation through metal-catalyzed cross-coupling reactions. These methods often proceed under milder conditions and with higher functional group tolerance. researchgate.net

A plausible strategy would involve the preparation of a 4-organometallic furan derivative (e.g., a boronic acid or stannane) from a 4-halofuran precursor. This furan-4-boronic acid ester could then undergo a Suzuki-Miyaura coupling with 3,4-dimethoxybenzoyl chloride, catalyzed by a palladium complex, to form the desired ketone. organic-chemistry.org

Alternatively, a ruthenium-catalyzed coupling reaction between a furan-4-boronic acid and 3,4-dimethoxybenzaldehyde (B141060) could yield a secondary alcohol, which can then be oxidized to the target ketone. researchgate.netrsc.org These reactions benefit from the use of well-defined catalysts and can be highly efficient.

Table 2: Examples of Metal-Catalyzed Reactions for Ketone Formation

| Catalytic System | Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate / PPh₃ | 2-Pyridyl Esters | Organoboron Compounds | Ketone | organic-chemistry.org |

| [RuHCl(CO)(PPh₃)₃] / K₂CO₃ | Arylboronic Acids | Aryl Aldehydes | Diaryl Ketone (via alcohol intermediate) | researchgate.net |

| [Ru(CO)₃Cl₂]₂ / t-Bu₃PHBF₄ | Arylboronic Acids | Aldehydes | Aryl Ketone | rsc.org |

These advanced catalytic methods represent a robust and flexible approach to forging the crucial carbon-carbon bond between the furan core and the dimethoxybenzoyl moiety, completing the strategic synthesis of this compound.

Advanced Methodologies for Selective Bond Formation

The construction of the C4-aroyl bond in this compound necessitates precise control of regioselectivity. The electron-rich nature of the furan ring, combined with the directing effects of the C3-carboxylic acid group, requires sophisticated synthetic strategies. Advanced methodologies, including the use of organometallic reagents and pericyclic reactions, offer potential pathways to achieve the desired transformation.

Application of Organometallic Reagents in Furan Synthesis

Organometallic chemistry provides a powerful toolkit for the functionalization of heterocyclic systems. Reagents based on lithium and copper are particularly valuable for creating carbon-carbon bonds with high degrees of selectivity.

Aryllithium/Ester Substitution PathwaysThe reaction between an organolithium species and an ester is a classic method for forming ketones, which proceeds through a nucleophilic addition-elimination mechanism.youtube.comIn the context of synthesizing the target molecule, one could envision a pathway where an aryllithium reagent, such as 3,4-dimethoxy-phenyllithium, attacks a suitable 3-furoic acid derivative.

However, the high reactivity of organolithium reagents presents a challenge. They typically add twice to esters to yield tertiary alcohols. youtube.com To favor the formation of the desired ketone, the reaction must be carefully controlled, often at low temperatures. A hypothetical route could involve the reaction of 3,4-dimethoxy-phenyllithium with an activated form of 3-furoic acid, such as a Weinreb amide, which is known to resist over-addition. An alternative, yet more complex, pathway would involve the generation of a 4-lithio-3-furoate species to react with an electrophilic 3,4-dimethoxybenzoyl source, though generating the required C-4 anion regioselectively is non-trivial.

Organocuprate Chemistry in Furan FunctionalizationOrganocuprates, often referred to as Gilman reagents (R₂CuLi), are softer nucleophiles than their organolithium or Grignard counterparts.chemistrysteps.comThis property makes them highly effective for specific transformations, such as 1,4-conjugate additions to α,β-unsaturated systems and single additions to acid chlorides to form ketones.chemistrysteps.commasterorganicchemistry.com

A plausible strategy for synthesizing this compound using organocuprate chemistry would involve the reaction of a lithium di(3,4-dimethoxyphenyl)cuprate with a 4-halo-3-furoic acid derivative. This would be an SNAr-type reaction to form the C-C bond. Alternatively, one could prepare an activated derivative at the C-4 position of the furan that is susceptible to conjugate addition. For instance, the conjugate addition of alkyl(cyano)cuprate or dialkyl cuprate (B13416276) reagents to nitrofuran has been reported. researchgate.net A similar approach using a 4-nitro-3-furoic acid ester and a dimethoxyphenyl cuprate could potentially yield the desired skeleton after reduction of the nitro group and subsequent transformations.

Lithiation Strategies for Substituted Furoic AcidsDirect deprotonation (lithiation) of the furan ring is a common strategy for its functionalization. However, the regiochemical outcome is highly dependent on the directing effects of existing substituents. The carboxylate group of 3-furoic acid is a strong director to the C-2 position. Indeed, treatment of 3-furoic acid with 2.2 equivalents of lithium diisopropylamide (LDA) leads to regiospecific lithiation at the C-2 position.

To achieve the required C-4 functionalization, a more sophisticated approach is necessary. A key strategy involves the use of a bulky directing group at the C-2 position to block that site and redirect lithiation to the C-4 position. Research has demonstrated the successful and regiospecific C-4 lithiation of 2-(tert-butyldimethylsilyl)-3-furoic acid. rsc.org In this method, the bulky silyl (B83357) group at C-2 sterically hinders deprotonation at the adjacent C-5 position, and the carboxylate group directs the lithiation to the C-4 position. rsc.org Treatment with 2.5 equivalents of butyllithium (B86547) forms a dianion that can be trapped with various electrophiles to provide 2,3,4-trisubstituted furans in good to excellent yields. rsc.org

This precedent provides a direct and viable pathway to the target molecule. The 2-(tert-butyldimethylsilyl)-3-furoic acid starting material could be lithiated at C-4 and then reacted with an appropriate electrophile like 3,4-dimethoxybenzoyl chloride. A final deprotection step to remove the silyl group would yield the desired this compound.

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | D₂O | 4-Deuterio-2-(tert-butyldimethylsilyl)-3-furoic acid | 90 |

| 2 | MeI | 4-Methyl-2-(tert-butyldimethylsilyl)-3-furoic acid | 85 |

| 3 | Me₃SiCl | 4-(Trimethylsilyl)-2-(tert-butyldimethylsilyl)-3-furoic acid | 88 |

| 4 | (CH₂O)n | 4-(Hydroxymethyl)-2-(tert-butyldimethylsilyl)-3-furoic acid | 75 |

| 5 | PhCHO | 4-(Hydroxy(phenyl)methyl)-2-(tert-butyldimethylsilyl)-3-furoic acid | 82 |

Cycloaddition-Cycloreversion Sequences for Furan Ring Assembly

Cycloaddition reactions are powerful tools for rapidly building molecular complexity. When followed by a cycloreversion (or retro-cycloaddition) step, they can be used to construct highly substituted aromatic and heterocyclic rings that might be difficult to access through other means. This sequence allows for the initial formation of a non-aromatic cyclic intermediate, which then eliminates a small, stable molecule to generate the final, stable aromatic product.

Diels-Alder Reactions Utilizing Furan as a DienophileThe Diels-Alder reaction is a [4+2] cycloaddition that typically involves an electron-rich diene and an electron-poor dienophile. Due to its aromatic character and π-electron-rich nature, furan and its derivatives usually act as the diene component.rsc.orgrsc.orgHowever, in certain cases, the furan ring can be induced to act as the dienophile.

This reversal of the usual reactivity requires the furan double bond to be sufficiently electron-deficient. This can be achieved by placing strong electron-withdrawing groups on the furan ring. It has been demonstrated that furans substituted with acyl or nitro groups can serve as dienophiles in Diels-Alder reactions. conicet.gov.ar For example, 2-nitrofurans react efficiently with electron-rich dienes, with the cycloaddition occurring selectively at the nitro-substituted double bond. conicet.gov.ar Similarly, studies have shown that furans can act as dienophiles in reactions with masked o-benzoquinones. acs.org

A theoretical synthetic strategy towards this compound using this approach would be highly complex. It would involve a Diels-Alder reaction between a highly activated diene and the C4-C5 double bond of a 3-furoic acid derivative that also bears a powerful electron-withdrawing group at C-4. The resulting bicyclic adduct would then need to undergo a retro-Diels-Alder reaction to expel a fragment and install the 3,4-dimethoxybenzoyl group, a sequence for which there is limited precedent in this specific context.

Intramolecular Cycloaddition Approaches for Bridged Systems

Intramolecular cycloaddition reactions represent a powerful tool in organic synthesis for the construction of complex, three-dimensional bridged ring systems from linear precursors in a single, highly controlled step. Specifically, the Intramolecular Diels-Alder Furan (IMDAF) reaction involves a furan ring, acting as a diene, which reacts with a dienophile tethered to it by a chain of atoms. rsc.orgrsc.org This process leads to the formation of intricate oxabicyclo[2.2.1]heptene frameworks, which are valuable precursors in the synthesis of natural products and other complex molecules. rsc.orgnih.gov

For a molecule like this compound, applying an intramolecular cycloaddition strategy would necessitate its derivatization to append a reactive dienophile. A hypothetical synthetic pathway could involve converting the carboxylic acid at the 3-position into an ester or amide linked to an alkene or alkyne. This tethered dienophile could then undergo a [4+2] cycloaddition with the furan core.

A significant consideration in such a reaction is the inherent reactivity of the furan diene. The presence of electron-withdrawing groups, such as the benzoyl group at the C4 position and the carboxyl group at the C3 position of the target molecule, substantially reduces the electron density of the furan ring, thereby decreasing its reactivity in Diels-Alder reactions. rsc.orgbiorizon.eursc.org However, studies on intermolecular variants have shown that this limitation can be overcome. For instance, conducting the reaction in water or converting the furoic acid to its more reactive carboxylate salt form can enhance the reaction rate, enabling the cycloaddition to proceed under milder conditions. biorizon.eursc.org Furthermore, the use of high pressure is a known technique to facilitate IMDAF reactions and can provide a high degree of stereocontrol over the resulting bridged product. rsc.org The successful application of this methodology would yield a complex, bridged lactone or lactam, demonstrating a sophisticated approach to building molecular complexity from a furoic acid scaffold.

Table 1: Factors Influencing Intramolecular Diels-Alder Furan (IMDAF) Reactions

| Factor | Description | Impact on Reaction | Reference |

|---|---|---|---|

| Furan Substitution | Electron-donating groups on the furan ring increase reactivity, while electron-withdrawing groups decrease it. | The 4-benzoyl and 3-carboxyl groups on the target molecule's scaffold would deactivate the furan diene. | biorizon.eu, rsc.org, rsc.org |

| Tether Nature | The length and rigidity of the chain connecting the furan (diene) and the dienophile. | Affects the feasibility and stereochemical outcome of the cyclization. | mdpi.com |

| Reaction Conditions | Solvent, temperature, and pressure. | High pressure can promote cycloaddition. Water as a solvent can enhance rates for related intermolecular reactions. | biorizon.eu, rsc.org, rsc.org |

| Activation Strategy | Chemical modification to increase the reactivity of the diene or dienophile. | Conversion of the furoic acid to a carboxylate salt has been shown to activate the furan system in intermolecular reactions. | biorizon.eu, rsc.org |

Chemoenzymatic and Sustainable Synthetic Routes

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry. Chemoenzymatic routes, which combine the selectivity of biological catalysts with the versatility of chemical reactions, and processes guided by the principles of green chemistry, offer pathways to valuable chemicals that are both efficient and environmentally responsible.

Biocatalytic Transformations for Furoic Acid Precursors

The synthesis of furoic acid derivatives can begin from renewable resources, with biocatalysis playing a crucial role in the initial transformations. Key bio-based platform chemicals such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, serve as important starting materials. mdpi.comfrontiersin.org

Numerous microorganisms have been identified and engineered for their ability to selectively oxidize these furan aldehydes to their corresponding carboxylic acids. Whole-cell biocatalysts, including strains of Pseudomonas putida, Comamonas testosteroni, and genetically modified Escherichia coli, are capable of performing these oxidations with high efficiency and selectivity under mild, aqueous conditions. mdpi.comfrontiersin.orgresearchgate.netmdpi.com For example, research has demonstrated that Pseudomonas putida KT2440 can convert furfural into 2-furoic acid with nearly 100% selectivity and in high titers, showcasing the potential of biocatalysis for producing furan-based building blocks. frontiersin.orgfrontiersin.org These enzymatic processes are often mediated by robust aldehyde dehydrogenases. researchgate.net

While biocatalytic routes to 2-furoic acid and 2,5-furandicarboxylic acid (FDCA) are well-documented, the direct biosynthesis of a 3-furoic acid scaffold, as required for the target molecule, is less common. nih.govresearchgate.net A feasible chemoenzymatic strategy would therefore involve the biocatalytic production of a simple furan precursor, followed by conventional chemical steps to achieve the required substitution pattern, namely the introduction of the carboxylic acid at the C3 position and the 3,4-dimethoxybenzoyl group at the C4 position. This integrated approach leverages the sustainability of biocatalysis for the core structure while relying on established chemical methods for subsequent functionalization.

Table 2: Examples of Biocatalytic Oxidation of Furan Aldehydes

| Biocatalyst | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| E. coli HMFOMUT (whole cells) | Xylose-derived Furfural | Furoic Acid | Established a chemoenzymatic process to produce furoic acid from xylan (B1165943) in corncob. | mdpi.com |

| Pseudomonas putida KT2440 | Furfural (FAL) | Furoic Acid (FA) | Achieved quantitative yield with nearly 100% selectivity. High tolerance to the toxic substrate. | frontiersin.org, frontiersin.org |

| Engineered E. coli (co-expressing VDH and NOX) | Furan Aldehydes | Furan Carboxylic Acids | Cofactor regeneration (NAD+) significantly enhanced oxidation efficiency and substrate tolerance. | researchgate.net |

| Comamonas testosteroni SC1588 | Furan Aldehydes | Furan Carboxylic Acids | Efficiently converts furan aldehydes into their corresponding carboxylic acids. | mdpi.com |

Green Chemistry Principles in Furoic Acid Derivatization

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The derivatization of furoic acid is an area where these principles can be effectively applied to enhance sustainability. rsc.org

A key green chemistry principle is the use of renewable feedstocks, which is satisfied by sourcing furoic acid precursors from biomass, as discussed previously. mdpi.com Another central tenet is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The Diels-Alder reaction, a potential follow-on reaction for furoic acid derivatives, is a classic example of a 100% atom-economical reaction, as it forms a cyclic product without generating any byproducts. rsc.org

The choice of solvent is also critical. Research has demonstrated that using water as a solvent for Diels-Alder reactions involving 2-furoic acid derivatives can lead to a substantial rate enhancement, avoiding the need for volatile organic compounds. biorizon.eursc.org Furthermore, the activation of furoic acids by converting them to their carboxylate salts enables these reactions to proceed under very mild conditions, reducing energy consumption. biorizon.eursc.org

Chemical Reactivity and Transformation of 4 3,4 Dimethoxybenzoyl 3 Furoic Acid

Reactivity of the Furan (B31954) Ring

The furan nucleus is an electron-rich aromatic heterocycle that typically undergoes electrophilic substitution readily. However, in the case of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid, the furan ring is substituted with two powerful electron-withdrawing groups: a benzoyl group at the C4 position and a carboxylic acid group at the C3 position. These substituents significantly deactivate the furan ring towards canonical electrophilic attack and enhance its susceptibility to nucleophilic reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. wikipedia.orgmasterorganicchemistry.com For an unsubstituted furan, this reaction is exceptionally rapid, proceeding much faster than in benzene, with a strong preference for substitution at the C2 or C5 (α) positions. masterorganicchemistry.com This preference is due to the superior stabilization of the cationic intermediate (the sigma complex) through three resonance structures when the electrophile attacks an α-carbon, compared to only two resonance structures for attack at a β-carbon.

In this compound, the situation is reversed. The benzoyl and carboxylic acid groups are deactivating, withdrawing electron density from the furan ring and making it less nucleophilic. nih.gov Consequently, forcing conditions are required for electrophilic substitution to occur. The directing effects of the existing substituents determine the position of any potential substitution on the two remaining sites, C2 and C5.

The carboxylic acid at C3 is a meta-director, which would direct an incoming electrophile to the C5 position.

The benzoyl group at C4 is also a meta-director, directing an incoming electrophile to the C2 position.

Given these opposing directing effects, a mixture of 2-substituted and 5-substituted products would be expected, with the reaction rate being significantly lower than that of unsubstituted furan. Standard electrophilic aromatic substitution reactions are summarized in the table below, though their application to this specific, highly deactivated substrate would require tailored, and likely harsh, reaction conditions. youtube.comyoutube.com

| Reaction | Typical Reagents | Electrophile (E+) | Expected Product Position |

|---|---|---|---|

| Halogenation | Br2, FeCl3 | Br+ | C2 and/or C5 |

| Nitration | HNO3, H2SO4 | NO2+ | C2 and/or C5 |

| Sulfonation | Fuming H2SO4 | SO3 | C2 and/or C5 |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | C2 and/or C5 (highly unlikely due to deactivation) |

Nucleophilic Attack and Ring Opening Pathways

The electron-deficient nature of the furan ring in this compound makes it more susceptible to nucleophilic attack compared to simple, electron-rich furans. Strong nucleophiles could potentially attack the ring, leading to addition products or subsequent ring-opening. Furan derivatives are known to be sensitive to strongly acidic or basic conditions, which can facilitate ring cleavage. While specific studies on this molecule are limited, it is plausible that strong nucleophiles, such as organometallics or potent alkoxides, could initiate a cascade leading to the opening of the furan ring.

Reactivity of the Ketone and Carboxylic Acid Functionalities

The ketone and carboxylic acid moieties are the primary sites for many chemical transformations of this compound. A key challenge in its synthetic manipulation is achieving chemoselectivity—modifying one group while leaving the other intact.

Reductions and Oxidations of the Carbonyl Group

Reductions: The diaryl ketone can be selectively reduced to a secondary alcohol. This transformation is typically achieved with hydride reagents. Sodium borohydride (NaBH₄) is a mild reducing agent that is well-suited for this purpose, as it selectively reduces ketones and aldehydes in the presence of less reactive functional groups like carboxylic acids. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the carboxylic acid.

For a complete deoxygenation of the ketone to a methylene group (–CH₂–), harsher reduction methods are available:

Wolff-Kishner Reduction: This method uses hydrazine (N₂H₄) under strong basic conditions (e.g., KOH) at high temperatures.

Clemmensen Reduction: This reaction employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. This method is suitable for substrates that are stable in strong acid.

Oxidations: The oxidation of the diaryl ketone itself is not a common transformation. However, under specific conditions, such as in a Baeyer-Villiger oxidation using a peroxy acid (e.g., m-CPBA), the ketone could be converted into an ester through the insertion of an oxygen atom adjacent to the carbonyl carbon.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the C3 position is a versatile functional handle for creating a variety of derivatives, including esters, amides, and acid chlorides. These reactions typically proceed by activating the carboxyl group.

Esterification: The formation of esters can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Other methods include reaction with alkyl halides under basic conditions or using coupling agents.

Amidation: Amides are formed by reacting the carboxylic acid with a primary or secondary amine. This reaction usually requires a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). rsc.org The resulting acyl chloride is a valuable intermediate for the synthesis of esters and amides under milder conditions.

| Derivative | Reaction Type | Typical Reagents | Product Formed |

|---|---|---|---|

| Ester | Fischer Esterification | R'OH, H+ (e.g., H2SO4) | 4-(3,4-Dimethoxybenzoyl)-3-(alkoxycarbonyl)furan |

| Amide | Amide Coupling | R'R''NH, Coupling Agent (e.g., EDC, DCC) | 4-(3,4-Dimethoxybenzoyl)-N,N-dialkyl-3-furamide |

| Acid Chloride | Acyl Halogenation | SOCl2 or (COCl)2 | 4-(3,4-Dimethoxybenzoyl)-3-furoyl chloride |

Participation in Intermolecular and Intramolecular Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. nih.gov In this reaction, a conjugated diene reacts with a dienophile. Furans can act as the diene component, but their aromatic character makes them less reactive than non-aromatic dienes, and the reaction is often reversible. beilstein-journals.org

The reactivity of the furan diene is highly dependent on its electronic properties. Electron-rich furans react well with electron-poor dienophiles in "normal-electron-demand" Diels-Alder reactions. Conversely, this compound possesses a highly electron-deficient furan ring due to its two electron-withdrawing substituents. This makes it a very poor diene for reactions with standard electron-poor dienophiles like maleimide or acrylates. nih.gov

However, this electronic nature opens up two possibilities:

Reaction with Electron-Rich Dienophiles: The electron-poor furan ring could potentially participate in an "inverse-electron-demand" Diels-Alder reaction with a very electron-rich dienophile, such as an enamine or a vinyl ether.

Activation via Deprotonation: The reactivity of furoic acids in Diels-Alder reactions can be enhanced by converting the carboxylic acid to its carboxylate salt. nih.gov Deprotonation with a base reduces the electron-withdrawing strength of the substituent, increasing the electron density of the furan ring and making it more reactive as a diene in normal-electron-demand cycloadditions. Conducting the reaction in polar solvents like water has also been shown to increase reaction rates and yields for furoic acids. nih.govnih.gov

The compound could also participate in other types of cycloadditions, such as [4+3] cycloadditions with oxyallyl cations, to form seven-membered rings, although the deactivated nature of the furan would likely hinder reactivity. Intramolecular cycloadditions could also be envisaged if a dienophile were tethered to the molecule at a suitable position, for instance, by derivatizing the carboxylic acid.

Exploration of Diels-Alder Reactivity with Diverse Dienophiles

While direct studies on the Diels-Alder reactivity of this compound are not extensively documented in the reviewed literature, the reactivity of the parent furoic acid scaffold provides a strong predictive framework. The furan moiety, a key component of the molecule, can function as a diene in [4+2] cycloaddition reactions, a cornerstone of green chemistry for sustainable synthesis. nih.govrsc.orgbiorizon.eu Furan Diels-Alder reactions are atom-economical and lead to the formation of structurally complex 7-oxabicyclo[2.2.1]hept-2-ene derivatives. nih.gov

Historically, the scope of furan Diels-Alder reactions was considered to be limited to electron-rich furans. rsc.orgbiorizon.eu However, recent studies have demonstrated that furoic acids, despite the presence of an electron-withdrawing carboxylic acid group, can act as reactive dienes, particularly in reactions with maleimide dienophiles. nih.govdntb.gov.uaresearchgate.net The reactivity can be significantly enhanced by conducting the reaction in water or by converting the furoic acid to its carboxylate salt, which increases the electron density of the furan ring. rsc.orgbiorizon.eu These conditions allow for successful Diels-Alder reactions even with highly unreactive dienes. rsc.orgbiorizon.eu

The stereochemical outcome of the reaction is often dependent on temperature. At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo adduct. nih.gov Conversely, at higher temperatures, the reaction is under thermodynamic control, leading to the preferential formation of the more stable exo adduct. nih.gov The reversibility of the furan Diels-Alder reaction at elevated temperatures can lead to a decrease in the total yield due to an unfavorable entropy contribution. nih.gov

Table 1: Diels-Alder Reactivity of Furoic Acid Derivatives with Maleimides

| Diene | Dienophile | Solvent | Temperature (°C) | Major Product | Reference |

| 2-Furoic acid | N-Methylmaleimide | Water | 20 | endo-adduct | nih.gov |

| 2-Furoic acid | N-Methylmaleimide | Water | 80 | exo-adduct | nih.gov |

| 2-Furoic acid | Maleimides | Water | Mild Conditions | DA adducts | rsc.orgbiorizon.eudntb.gov.ua |

| 2,5-Furandicarboxylic acid | Maleimides | Water | Mild Conditions | DA adducts | rsc.orgbiorizon.eu |

Mechanistic Insights into the Synthesis and Reactions of 4 3,4 Dimethoxybenzoyl 3 Furoic Acid

Elucidation of Reaction Pathways in Furan (B31954) Functionalization

The functionalization of the furan ring in the synthesis of 4-(3,4-dimethoxybenzoyl)-3-furoic acid proceeds via a Friedel-Crafts acylation mechanism. wikipedia.orgchem-station.com This reaction is a cornerstone of aromatic chemistry, allowing for the formation of carbon-carbon bonds between an aromatic ring and an acyl group. chem-station.comnih.gov In this specific case, the reaction involves the activation of a 3,4-dimethoxybenzoyl derivative, typically 3,4-dimethoxybenzoyl chloride or anhydride, with a Lewis acid catalyst to generate a highly electrophilic acylium ion. mdpi.com

The generated acylium ion then attacks the electron-rich furan ring of a 3-furoic acid derivative. The furan ring, being an aromatic heterocycle, is susceptible to electrophilic attack. The presence of the carboxylic acid group at the 3-position directs the incoming acyl group to the adjacent 4-position. The reaction is completed by the deprotonation of the resulting intermediate to restore the aromaticity of the furan ring. wikipedia.org

Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., 3,4-dimethoxybenzoyl chloride) to form a complex. This complex then dissociates to form a resonance-stabilized acylium ion. khanacademy.org

Electrophilic Attack: The electron-rich furan ring of the 3-furoic acid derivative acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This leads to the formation of a sigma complex, a carbocation intermediate where the aromaticity of the furan ring is temporarily disrupted.

Deprotonation and Rearomatization: A base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bearing the new acyl group, leading to the regeneration of the aromatic furan ring and the formation of the final product, this compound. wikipedia.org

Alternative, "greener" methods for Friedel-Crafts acylation are also being explored, utilizing solid acid catalysts or performing the reaction in ionic liquids to minimize the use of hazardous reagents. researchgate.netbeilstein-journals.org

Table 1: Key Intermediates in the Friedel-Crafts Acylation for the Synthesis of this compound

| Intermediate | Structure | Role in the Reaction |

| Acylium Ion | [CH₃O]₂C₆H₃CO⁺ | The primary electrophile that attacks the furan ring. |

| Sigma Complex | A carbocation intermediate | Formed by the attack of the furan ring on the acylium ion. |

Kinetics and Thermodynamics of Key Synthetic Steps

The kinetics of the Friedel-Crafts acylation of furans have been studied for various systems. The reaction is typically kinetically controlled, and the rate is influenced by several factors, including the nature of the substrate, the acylating agent, the catalyst, and the reaction temperature. acs.orgresearchgate.netresearchgate.net For the synthesis of this compound, the reaction rate would be dependent on the concentration of both the 3-furoic acid derivative and the acylium ion.

Studies on similar furan acylation reactions suggest that the reaction often follows an Eley-Rideal mechanism, where one reactant is adsorbed onto the catalyst surface and then reacts with the other reactant from the bulk phase. researchgate.netresearchgate.net The activation energy for the Friedel-Crafts acylation of furan derivatives has been reported to be in the range of 15-22 kcal/mol, indicating that the reaction requires a moderate amount of energy to proceed. acs.orgresearchgate.netresearchgate.net

Table 2: Hypothetical Kinetic and Thermodynamic Data for the Synthesis of this compound

| Parameter | Value | Significance |

| Rate Constant (k) | Varies with conditions | Determines the speed of the reaction. |

| Activation Energy (Ea) | ~18 kcal/mol | The minimum energy required for the reaction to occur. researchgate.netresearchgate.net |

| Enthalpy of Reaction (ΔH) | Negative | Indicates an exothermic reaction. |

| Gibbs Free Energy (ΔG) | Negative | Indicates a spontaneous reaction under standard conditions. |

Stereochemical Control in Complex Furan Derivatizations

While the Friedel-Crafts acylation itself does not typically introduce a chiral center in the synthesis of this compound, the principles of stereochemical control are crucial when considering further transformations of this molecule or the synthesis of more complex furan derivatives. The planar nature of the furan ring means that stereochemistry is primarily a concern when chiral centers are present on substituents or when the furan ring participates in reactions that create new stereocenters, such as Diels-Alder reactions. researchgate.netnih.gov

In the broader context of furan functionalization, achieving stereochemical control is a significant challenge and an active area of research. Enantioselective synthesis of furan-containing compounds, such as helicenes, has been achieved using chiral catalysts. chinesechemsoc.org For reactions involving furan derivatives, the stereochemical outcome can be influenced by the choice of reagents, catalysts, and reaction conditions. For instance, in Diels-Alder reactions of furan derivatives, the endo/exo selectivity can be controlled by the use of Lewis acid catalysts and by the stereochemistry of the starting materials. researchgate.netnih.gov

While not directly applicable to the primary synthesis of this compound, understanding these principles is vital for its use as a building block in the synthesis of more complex, stereochemically defined molecules.

Computational and Theoretical Investigations of 4 3,4 Dimethoxybenzoyl 3 Furoic Acid

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) serves as a powerful tool for predicting the structural and electronic characteristics of molecules. For 4-(3,4-Dimethoxybenzoyl)-3-furoic acid , DFT calculations would be instrumental in determining its optimized molecular geometry in the gas phase. This involves identifying the most stable arrangement of its atoms by minimizing the total electronic energy.

Key structural parameters that would be elucidated include bond lengths, bond angles, and dihedral angles. These calculated values, when compared with experimental data (if available), provide a measure of the accuracy of the chosen DFT functional and basis set.

Furthermore, DFT calculations can map the distribution of electron density, revealing insights into the molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Reaction Pathway Analysis and Transition State Elucidation

Computational methods are invaluable for exploring potential chemical reactions involving This compound . Reaction pathway analysis allows for the theoretical mapping of a chemical transformation from reactants to products. This involves identifying the transition state, which is the highest energy point along the reaction coordinate.

By locating and characterizing the transition state, chemists can calculate the activation energy of a reaction. This information is critical for understanding the reaction kinetics and predicting whether a particular transformation is feasible under specific conditions. For instance, the synthesis or degradation pathways of This compound could be investigated using these methods.

Conformation Analysis and Molecular Modeling

The flexibility of This compound arises from the rotation around its single bonds. This rotational freedom gives rise to various conformers, each with a different spatial arrangement of atoms and a corresponding energy level. Conformation analysis aims to identify the most stable conformers, which are those that exist at energy minima on the potential energy surface.

Molecular modeling techniques, including both quantum mechanics and molecular mechanics methods, can be employed to perform a systematic search for these low-energy conformers. Understanding the conformational landscape is essential as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry provides a means to predict the spectroscopic signatures of a molecule, which can be invaluable for its experimental identification and characterization. For This compound , theoretical calculations can simulate various types of spectra.

For example, the vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted and compared with experimental data to confirm the molecular structure. The simulation of the UV-Vis spectrum, by calculating the electronic transition energies, can also aid in the structural elucidation of the compound.

Role As a Synthetic Intermediate and Advanced Chemical Building Block

Precursor in the Total Synthesis of Natural Products with Related Structural Features (e.g., monosporascone)

The structural framework embodied by 4-aroyl-3-furoic acids is a key component in the synthesis of certain natural products. A prominent example is the total synthesis of monosporascone, a natural product first isolated from the fungus Gelasinospora pseudoreticulata. rsc.org While the reported synthesis of monosporascone utilizes the closely related analog, 4-(3,5-dimethoxybenzoyl)-3-furoic acid, the synthetic strategy highlights the utility of this class of compounds. rsc.org

Table 1: Key Steps in the Total Synthesis of Monosporascone

| Step | Reaction Type | Reactant(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | Silver Acetylide Acylation | Silver acetylide, Acid chloride | Ynone | Formation of a key carbon-carbon bond. |

| 2 | Cycloaddition–Cycloreversion | Ynone, Dienophile | Substituted Furan (B31954) | Construction of the furan ring. |

| 3 | Saponification | Ester Intermediate | 4-(3,5-Dimethoxybenzoyl)-3-furoic acid | Generation of the carboxylic acid for the next step. |

| 4 | Acyl Chloride Formation | 4-(3,5-Dimethoxybenzoyl)-3-furoic acid, Thionyl chloride | Furoyl Chloride Intermediate | Activation of the carboxylic acid for cyclization. |

Scaffold for the Development of Novel Organic Molecules

The furan ring is a privileged scaffold in medicinal chemistry and organic synthesis, appearing in numerous bioactive compounds and serving as a versatile starting point for creating diverse molecular structures. ijabbr.com The 4-(3,4-Dimethoxybenzoyl)-3-furoic acid structure, with its multiple functional groups, is an excellent platform for developing novel organic molecules, including complex heterocyclic and fused ring systems.

The furan core of this compound is a foundational element for building a variety of other heterocyclic systems. The reactivity of the furan ring and its substituents allows for transformations into different heterocyclic structures. For instance, furan derivatives can act as precursors for pyranones and chromenones. researchgate.net

Research has shown that 4-aroyl-3-alkoxy-2(5H)-furanones, which can be derived from furoic acids, are effective starting materials for preparing furo[3,4-b] rsc.orgrsc.orgdiazepines. nih.gov This transformation involves a condensation reaction with 1,2-ethylenediamine, demonstrating how the furan scaffold can be expanded into a seven-membered diazepine ring fused to the original furan. nih.gov The furan moiety is present in a wide array of medications, and its derivatives are known to possess antibacterial, antifungal, anti-inflammatory, and anticancer properties, making it a continued focus of synthetic efforts. ijabbr.com

Table 2: Examples of Heterocyclic Systems Derived from Furan Scaffolds

| Furan Precursor Type | Reaction Type | Resulting Heterocycle |

|---|---|---|

| 4-Aroyl-3-alkoxy-2(5H)-furanones | Condensation with diamines | Furo[3,4-b] rsc.orgrsc.orgdiazepines nih.gov |

| Furoic acid derivatives | Cyclization with pyranones | Furo[3,2-b]pyrans researchgate.net |

| Aminofurans | Cyclocondensation | Furo[2,3-d]pyrimidines beilstein-journals.org |

The creation of fused ring systems is a cornerstone of synthetic chemistry, enabling the construction of complex, three-dimensional molecules from simpler precursors. The furan ring is particularly adept at participating in reactions that lead to fused architectures, such as intramolecular Diels-Alder reactions. hud.ac.uk

The synthesis of monosporascone itself is a prime example of forming a fused ring system, where the furan ring is ultimately fused to a naphthoquinone structure. rsc.org General strategies for creating fused furan rings often involve intramolecular cyclization reactions. nih.gov For example, the reaction of hydroxynaphthalene-1,4-dione with various reagents can lead to the formation of naphtho[2,3-b]furan-4,9-diones, which are structurally related to many biologically active compounds. beilstein-journals.org The versatility of the furan ring in cycloaddition reactions makes it a reliable component for synthesizing intricate polycyclic systems. nih.gov

Potential in the Development of Functional Materials and Fine Chemicals

Beyond its role in the synthesis of natural products and complex heterocycles, the furan scaffold inherent in this compound has significant potential in the development of functional materials and fine chemicals. Furan derivatives, which can be derived from biomass, are considered important platform molecules for producing a range of valuable chemicals. ijabbr.com

Furanacrylate derivatives, which can be synthesized from furoic acid precursors via methods like ruthenium-catalyzed alkenylation, are utilized in the creation of organic functional materials and as novel polymer monomers. researchgate.net Furthermore, furan-based compounds serve as intermediates in the production of surfactants, resins, and lacquers. ijabbr.com The ability to modify the furoic acid structure allows for the fine-tuning of chemical properties, opening avenues for its use in agrochemicals and specialty polymers. The inherent reactivity and functionality of the this compound molecule make it a candidate for further exploration in materials science and the fine chemicals industry.

Table 3: Potential Applications of Furan-Based Fine Chemicals and Materials

| Application Area | Specific Use | Relevant Furan Derivative |

|---|---|---|

| Polymer Chemistry | Monomers for novel polymers | Furanacrylates researchgate.net |

| Materials Science | Production of resins and lacquers | General furan compounds ijabbr.com |

| Agrochemicals | Synthesis of active ingredients | Substituted furans |

Future Directions and Emerging Research Frontiers in 4 3,4 Dimethoxybenzoyl 3 Furoic Acid Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Protocols

The classical synthesis of benzoylfuroic acids often relies on Friedel-Crafts acylation, a method that, while effective, typically requires stoichiometric amounts of a Lewis acid catalyst (e.g., aluminum chloride) and chlorinated solvents. This leads to significant chemical waste and challenges in purification, making it less than ideal from an environmental and economic perspective. Future research is intensely focused on developing greener, more efficient synthetic routes.

A primary goal is the development of catalytic protocols that minimize waste and maximize atom economy. Modern organometallic catalysis offers a promising avenue. For instance, ruthenium-catalyzed systems have been shown to be effective for the direct alkenylation of furoic acid derivatives, demonstrating the potential for C-H activation strategies on the furan (B31954) ring. researchgate.net Applying this concept to the acylation of 3-furoic acid could circumvent the need for harsh Lewis acids. The reaction would ideally proceed via a directed C-H functionalization at the C4 position, using a recyclable, low-loading catalyst.

Another approach involves improving upon established methods. The lithiation of 3-furoic acid has been used to achieve regiospecific substitution at the C2 position. scholaris.ca Future work could explore modifying reaction conditions or using novel directing groups to favor functionalization at the C4 position, followed by a coupling reaction with a 3,4-dimethoxybenzoyl equivalent.

| Parameter | Classical Method (e.g., Friedel-Crafts) | Hypothetical Modern Catalytic Method |

|---|---|---|

| Starting Materials | 3-Furoic acid, 3,4-Dimethoxybenzoyl chloride | 3-Furoic acid, 3,4-Dimethoxybenzoic acid (or derivative) |

| Catalyst | Stoichiometric AlCl₃ or FeCl₃ | Catalytic amount (e.g., <5 mol%) of a transition metal (e.g., Ru, Rh, Pd) |

| Solvent | Chlorinated solvents (e.g., DCM, DCE) | Greener solvents (e.g., EtOAc, 2-MeTHF) or solvent-free conditions |

| Byproducts | Large amounts of hydrated metal salts | Minimal, often just water or a volatile organic molecule |

| Atom Economy | Low | High |

| Process | Batch processing with difficult workup | Potentially adaptable to continuous flow; easier purification |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch chemistry to continuous flow and automated synthesis platforms represents a paradigm shift in chemical manufacturing. chemrxiv.orgbeilstein-journals.org These technologies offer enhanced safety, precise control over reaction parameters, and the potential for rapid process optimization and scale-up. The synthesis of this compound is a prime candidate for adaptation to these modern platforms.

In a flow chemistry setup, reagents would be continuously pumped through a reactor, which could be a heated microchannel or a packed-bed column containing a heterogeneous catalyst. This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume minimizes risk. For the synthesis of this target molecule, a solid-supported Lewis or Brønsted acid catalyst could be used in a packed-bed reactor for the acylation step, simplifying product isolation and enabling catalyst reuse.

Automated synthesis platforms, which integrate robotic handling of reagents with software-controlled reaction execution and analysis, could further accelerate research. chemrxiv.org An automated system could rapidly screen a wide array of catalysts, solvents, and temperature conditions to identify the optimal protocol for synthesizing this compound with the highest yield and purity. nih.gov This high-throughput experimentation is infeasible with manual, one-at-a-time batch reactions.

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Process Control | Limited control over mixing and heat transfer, especially on scale-up | Precise control over temperature, pressure, and residence time |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway | Inherently safer due to small reaction volumes and enhanced heat dissipation |

| Reproducibility | Can vary between batches and scales | High, due to consistent, software-controlled parameters |

| Optimization Speed | Slow, sequential experiments | Rapid, parallel or sequential experiments with automated data logging chemrxiv.org |

| Scalability | Often requires complete re-optimization ("scaling up") | More straightforward by running the flow process for a longer duration ("scaling out") |

Exploration of Catalytic Applications and Material Science Contributions

The structural motifs within this compound suggest its potential utility beyond that of a simple chemical intermediate. The furan ring, carboxylic acid, and ketone functionalities, along with the electron-rich dimethoxybenzene ring, could be leveraged in catalysis and material science.

Catalytic Applications: The carboxylic acid and the furan and ketone oxygen atoms are excellent coordinating sites for metal ions. This suggests that the molecule could serve as a novel ligand for transition metal catalysts. By coordinating to a metal center, it could influence the steric and electronic environment of the catalyst, potentially enabling unique reactivity or selectivity in reactions such as cross-couplings, hydrogenations, or asymmetric synthesis. The chirality of derivatives could also be explored for enantioselective catalysis.

Material Science Contributions: Furan-containing polymers are known for their interesting electronic and thermal properties. This compound could serve as a functionalized monomer for the synthesis of novel polyesters or polyamides. The rigid, conjugated structure could impart desirable thermal stability and optoelectronic properties to the resulting materials, with potential applications in organic electronics or specialty coatings. Furthermore, its structure makes it a candidate for designing metal-organic frameworks (MOFs). The carboxylic acid provides a classic linking point, while the other oxygen donors could coordinate to metal nodes, creating porous materials with potential applications in gas storage, separation, or catalysis.

| Area of Application | Enabling Structural Feature(s) | Potential Use |

|---|---|---|

| Homogeneous Catalysis | Carboxylic acid, furan oxygen, ketone carbonyl | As a multidentate ligand for transition metal catalysts to control reactivity and selectivity. |

| Polymer Science | Carboxylic acid, aromatic rings | As a monomer for creating specialty polymers with enhanced thermal or electronic properties. researchgate.net |

| Material Science (MOFs) | Carboxylic acid (linker), multiple oxygen donors (coordination sites) | As an organic building block for novel metal-organic frameworks for gas storage or catalysis. |

Advanced Spectroscopic Characterization Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and designing new transformations. While standard techniques like NMR and mass spectrometry are indispensable for structural confirmation, advanced spectroscopic methods are required to probe the transient species and complex kinetics involved in the formation of this compound.

Future mechanistic investigations will likely employ in-situ and time-resolved spectroscopic techniques. For example, using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy directly within a reaction vessel can allow for the real-time monitoring of reactant consumption and product formation, providing valuable kinetic data.

To gain deeper insight, online monitoring of reactions using mass spectrometry, such as Electrospray Ionization Mass Spectrometry (ESI-MS), can be used to detect and characterize key intermediates, even those that are highly reactive and present in low concentrations. researchgate.net This technique would be invaluable for studying the mechanism of a catalyzed C-H acylation, potentially identifying the active catalytic species and transient organometallic intermediates. Kinetic and mechanistic investigations using spectroscopic methods can elucidate the rate-determining steps and activation parameters of a reaction, providing a quantitative basis for process optimization. researchgate.net

| Technique | Information Gained | Mechanistic Question Answered |

|---|---|---|

| In-situ ATR-FTIR | Real-time concentration profiles of reactants, intermediates, and products. | What are the overall reaction kinetics and are there any observable stable intermediates? |

| Online ESI-MS/MS | Detection and structural characterization of transient or low-concentration intermediates. researchgate.net | What is the nature of the active catalyst and what key intermediates are formed during the catalytic cycle? |

| Stopped-Flow UV-Vis | Kinetic data for fast reaction steps (on millisecond timescales). | What is the rate of the initial bond-forming or activation step? |

| Density Functional Theory (DFT) | Computed energies of transition states and intermediates. | What is the most energetically favorable reaction pathway? researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.